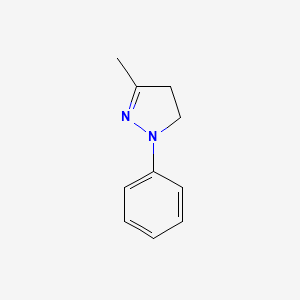

3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Description

Overview of the 4,5-Dihydro-1H-Pyrazole (2-Pyrazoline) Chemical Scaffold

The 4,5-dihydro-1H-pyrazole, commonly known as 2-pyrazoline (B94618), is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a double bond within the ring. tandfonline.comresearchgate.net This structural motif is a partially reduced form of pyrazole (B372694). tandfonline.com Unlike the aromatic pyrazole, 2-pyrazolines are less stable and behave more like unsaturated compounds. tandfonline.comscribd.com They are typically colorless liquids with boiling points in the range of 120–150 °C and are generally insoluble in water but soluble in organic solvents like propylene (B89431) glycol due to their lipophilic character. tandfonline.com

The 2-pyrazoline ring is an electron-rich system, which makes it susceptible to both reduction, which can yield pyrazolidines or lead to ring cleavage, and oxidation. tandfonline.com The arrangement of atoms within the ring, specifically the –N1–N2–C3– conjugated portion, contains both electron-donating and electron-withdrawing moieties, contributing to its chemical reactivity and diverse applications. tandfonline.com

The synthesis of the 2-pyrazoline scaffold is often achieved through the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazines. researchgate.net This method allows for a wide variety of substituents to be introduced at different positions of the pyrazoline ring, leading to a vast library of derivatives. researchgate.net

Academic Significance and Research Trajectory of Dihydropyrazole Systems

The dihydropyrazole scaffold, and particularly the 2-pyrazoline core, has garnered considerable attention from the academic and research communities. researchgate.netnih.gov This interest is largely fueled by the diverse biological activities exhibited by these compounds, which has made them an "indispensable scaffold" in medicinal chemistry. tandfonline.comresearchgate.net Research has demonstrated that dihydropyrazole derivatives possess a wide spectrum of pharmacological properties. nih.govresearchgate.net

The research trajectory of dihydropyrazole systems has evolved from fundamental synthesis and characterization to in-depth investigations into their structure-activity relationships (SAR). nih.gov Scientists have systematically modified the substituents at the N1, C3, and C5 positions of the pyrazoline ring to understand how these changes influence their biological and chemical properties. researchgate.netnih.gov For instance, the nature of the substituent on the nitrogen atom at the 1-position has been shown to significantly impact the inhibitory potential of these molecules. nih.gov

Furthermore, the development of more efficient and environmentally friendly synthetic methods, including microwave-assisted organic synthesis (MAOS), has accelerated the discovery of new dihydropyrazole derivatives. nih.gov Advanced analytical techniques, such as X-ray crystallography, have provided detailed insights into the three-dimensional structure of these molecules, aiding in the rational design of new compounds with specific properties. nih.gov

Specific Research Focus on 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole and Related Analogues

Within the broad class of dihydropyrazoles, this compound serves as a foundational structure for a significant body of research. The presence of a methyl group at the C3 position and a phenyl group at the N1 position provides a basic framework that has been extensively modified to explore its chemical space.

Research on this specific compound and its analogues has focused on several key areas:

Synthesis and Characterization: Numerous studies have reported the synthesis of this compound and its derivatives, often through the reaction of phenylhydrazine (B124118) with appropriate α,β-unsaturated ketones. nih.govnih.gov Detailed spectroscopic data from techniques like 1H NMR, 13C NMR, and IR spectroscopy are used to confirm the structures of these newly synthesized compounds. nih.govacs.org

Chemical Reactivity: The reactivity of the pyrazoline ring in these compounds has been explored. For instance, oxidation of the pyrazoline ring can lead to the corresponding pyrazole derivative. nih.gov The presence of functional groups on the phenyl ring or at other positions can also influence the compound's reactivity.

Structure-Activity Relationship (SAR) Studies: A significant portion of the research on analogues of this compound is dedicated to understanding how structural modifications affect their properties. By introducing different substituents on the phenyl ring or at the C5 position, researchers can systematically probe the impact on the compound's electronic and steric properties. nih.gov

The following interactive table summarizes key research findings for this compound and some of its closely related analogues, highlighting the diverse research conducted on this chemical scaffold.

| Compound Name | Research Focus | Key Findings |

| This compound | Synthesis and Characterization | Synthesized and characterized using various spectroscopic methods. nih.govnih.gov |

| 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Crystal Structure Analysis | The dihydropyrazole ring adopts a shallow envelope conformation. nih.gov |

| 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Crystal Structure Analysis | The pyrazoline ring is nearly coplanar with the 3-nitrophenyl group. nih.gov |

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Synthesis and Biological Evaluation | Synthesized and evaluated for antioxidant and anticancer activities. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJCZGTZCWPKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306417 | |

| Record name | 1-Phenyl-3-methyl-2-pyrazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-46-7 | |

| Record name | 1-Phenyl-3-methyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-methyl-2-pyrazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the 4,5 Dihydro 1h Pyrazole Core

Classical Chemical Syntheses of 3-Methyl-1-phenyl-4,5-dihydro-1H-pyrazole and Analogues

Traditional methods for constructing the dihydropyrazole ring remain fundamental in organic synthesis, primarily relying on condensation and cycloaddition reactions.

The most common and direct route to 4,5-dihydropyrazoles is the condensation reaction between a hydrazine (B178648) derivative and a suitable three-carbon synthon, typically an α,β-unsaturated aldehyde or ketone. For the synthesis of N-phenyl substituted dihydropyrazoles, phenylhydrazine (B124118) is the key starting material.

The reaction of phenylhydrazine or its salts with α,β-unsaturated ketones proceeds via an initial Michael addition of the hydrazine to the conjugated system, followed by intramolecular cyclization and dehydration to yield the final dihydropyrazole ring. For instance, the synthesis of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole is achieved by reacting phenylhydrazine hydrochloride with 4-phenylbut-3-en-2-one in the presence of sodium acetate (B1210297) in ethanol (B145695) at room temperature. nih.gov

A closely related and widely used precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is synthesized through the cyclocondensation of phenylhydrazine with ethyl acetoacetate. ias.ac.inmdpi.com This reaction can be performed quantitatively under solvent-free conditions, making it highly efficient and scalable. ias.ac.in The pyrazolone (B3327878) product exists in multiple tautomeric forms and serves as a versatile intermediate for further functionalization. ias.ac.inrsc.orgscispace.com For example, it can be converted to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, a key intermediate for more complex heterocyclic structures. mdpi.com

The choice of catalyst and reaction conditions can be crucial. While some reactions proceed at room temperature, others require heating under reflux. mdpi.com The use of calcium hydroxide (B78521) as a catalyst in dioxane has been reported to facilitate the direct C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, demonstrating the tunability of reactivity at the pyrazole (B372694) core. scispace.comresearchgate.net

Table 1: Examples of Classical Condensation Reactions for Pyrazole/Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | 80-90°C, Solvent-free | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | ~100% | ias.ac.in |

| Phenylhydrazine hydrochloride | 4-Phenylbut-3-en-2-one | Sodium acetate, Ethanol, RT | 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole | Not specified | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 0°C then reflux | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 80% | mdpi.com |

The 1,3-dipolar cycloaddition is a powerful, stereospecific method for constructing five-membered rings, including 4,5-dihydropyrazoles. researchgate.netwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org

For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. researchgate.netyoutube.com Nitrile imines are highly reactive and are typically generated in situ. A frequent method for their generation is the oxidative dehydrogenation of aldehyde phenylhydrazones using reagents like chloramine-T. scispace.com The generated nitrile imine is then immediately trapped by a dipolarophile, such as an activated alkene, to afford the 4,5-dihydropyrazole cycloadduct. scispace.com For example, nitrile imines generated from various aromatic aldehyde phenylhydrazones have been successfully reacted with 4-methoxy cinnamonitrile (B126248) to produce 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles in moderate to good yields. scispace.com

Another route involves the reaction of diazo compounds with alkenes. researchgate.net This approach leads to 1-pyrazolines (3H-4,5-dihydropyrazoles), which are often unstable and can tautomerize to the more stable 2-pyrazolines (1H-4,5-dihydropyrazoles). researchgate.net For instance, the cycloaddition of α-diazoacetophenone with methyl vinyl ketone (MVK) yields regioisomeric dihydropyrazoles. acs.org

The regioselectivity of these cycloadditions can be influenced by electronic and steric factors of both the dipole and the dipolarophile, and in some cases, mixtures of regioisomers are obtained. youtube.comacs.org

Contemporary and Green Chemistry Approaches in Dihydropyrazole Synthesis

Modern synthetic chemistry emphasizes the development of efficient and environmentally sustainable methods. This has led to the rise of multicomponent reactions and the use of green reaction media for dihydropyrazole synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.govjocpr.comfrontiersin.org This strategy avoids the need to isolate intermediates, saving time, resources, and reducing waste. nih.govnih.gov

A prominent MCR for synthesizing pyrazole-containing scaffolds is the four-component reaction involving a hydrazine hydrate, an aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate. ijsdr.orgresearchgate.netnih.gov This approach has been widely used to create complex fused heterocyclic systems, such as dihydropyrano[2,3-c]pyrazoles, which are analogues of the core dihydropyrazole structure. ijsdr.orgresearchgate.netresearchgate.net The modularity of MCRs allows for the creation of large libraries of compounds by simply varying the individual starting components. jocpr.comdovepress.com

These reactions are often facilitated by a catalyst to control selectivity and enhance reaction rates. ijsdr.org The power of MCRs lies in their ability to construct intricate molecular architectures in a single, efficient operation. frontiersin.orgdovepress.com

Table 2: Representative Multicomponent Reaction for Dihydropyrano[2,3-c]pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Hydrazine hydrate | Aromatic aldehyde | Malononitrile | Ethyl acetoacetate | Thiamine (B1217682) hydrochloride / Water | 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | researchgate.net |

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize environmental impact. ijsdr.orgdntb.gov.ua This includes the use of non-toxic, renewable solvents, avoiding hazardous catalysts, and improving energy efficiency. researchgate.net

Water, being abundant and safe, is an ideal green solvent for organic synthesis. researchgate.net Several MCRs for the synthesis of dihydropyrano[2,3-c]pyrazoles have been successfully performed in aqueous media, often accelerated by ultrasound irradiation. researchgate.net The use of biodegradable and reusable catalysts, such as thiamine hydrochloride (Vitamin B₁), further enhances the green credentials of these methods. researchgate.net

Catalyst-free systems represent another major advancement. One-pot syntheses of dihydropyrano[2,3-c]pyrazole scaffolds have been developed using ethylene (B1197577) glycol as a reusable and biodegradable solvent medium, completely avoiding the need for a catalyst. researchgate.net Similarly, solvent-free "grinding" methods, where reactants are physically ground together, have proven effective for the four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives, offering excellent yields and eliminating the need for organic solvents. nih.gov Other eco-friendly catalysts reported for these transformations include nano-eggshells and bismuth-loaded zirconia, which can often be recovered and reused multiple times. ijsdr.orgrsc.orgresearchgate.net

Mechanistic Studies of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting product outcomes. For the classical synthesis of 1-phenyl-3-methyl-5-pyrazolone from phenylhydrazine and ethyl acetoacetate, a detailed mechanism has been proposed. The reaction initiates with a nucleophilic attack of the terminal nitrogen of phenylhydrazine on the keto-carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol to yield the final pyrazolone ring. ias.ac.in

The mechanism of 1,3-dipolar cycloadditions is generally considered to be a concerted, pericyclic process, as originally proposed by Huisgen. wikipedia.org This involves a [3+2] cycloaddition where the three atoms of the dipole and two atoms of the dipolarophile come together through a cyclic transition state to form the five-membered ring in a single, stereospecific step. researchgate.netwikipedia.org However, alternative stepwise mechanisms or fragmentation-recombination pathways can also occur under specific conditions. acs.org For the formation of fused polycyclic pyrazoles from alkyne-tethered N-tosylhydrazones, a mechanism involving a [3+2]-cycloaddition followed by a direct H-shift for aromatization has been suggested. acs.org

For the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, the mechanism is believed to proceed in a sequential manner. The first step is often a Knoevenagel condensation between the aromatic aldehyde and malononitrile. ijsdr.org This is followed by a Michael addition of the pre-formed 3-methyl-5-pyrazolone to the resulting arylidenemalononitrile intermediate. The final step involves intramolecular cyclization and tautomerization to afford the stable fused heterocyclic product. ijsdr.org

Optimization Strategies for Synthetic Yields and Selectivity in Dihydropyrazole Formation

Optimizing the synthesis of dihydropyrazoles, including this compound, involves the careful selection and control of various reaction parameters to maximize product yield and achieve high selectivity (regio- and enantioselectivity). Key strategies focus on the choice of catalyst, solvent, temperature, and reaction additives.

Catalyst Selection: The catalyst is often the most critical factor in modern synthetic methods for dihydropyrazole formation. Metal-based catalysts, in particular, have shown significant efficacy. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully used in the cyclization of β,γ-unsaturated hydrazones with aryl iodides to produce polysubstituted 4,5-dihydropyrazoles. lookchem.com The optimization of these palladium-catalyzed reactions often involves screening different ligands and palladium sources to improve yields, which can range from moderate to good. lookchem.com

Copper-catalyzed asymmetric [4+1] cycloadditions represent another advanced strategy, particularly for constructing chiral dihydropyrazoles. thieme-connect.com The combination of a copper salt, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), with a chiral ligand like (R)-Tol-BINAP, allows for the synthesis of dihydropyrazoles with high levels of asymmetric induction. thieme-connect.com Green catalysts, such as zinc oxide nanoparticles (ZnO NPs) synthesized using plant extracts, have also been employed for one-pot multicomponent reactions to create dihydropyrazole derivatives. nih.gov Furthermore, mesoporous solid heterogeneous catalysts like SiO₂-Al₂O₃ have been shown to be efficient, reusable, and environmentally friendly for the condensation reaction between substituted chalcones and phenylhydrazine hydrate, yielding 4,5-dihydropyrazole derivatives in excellent yields and short reaction times. jchemlett.com

Solvent and Additive Effects: The choice of solvent can significantly influence the regioselectivity and yield of pyrazole synthesis. organic-chemistry.org In the condensation of 1,3-diketones with arylhydrazines to form pyrazoles, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to dramatically improve regioselectivity compared to polar protic solvents like ethanol. organic-chemistry.org The addition of an acid, such as aqueous hydrochloric acid, can further increase yields by promoting the necessary dehydration steps in the cyclization process. organic-chemistry.org In other systems, such as the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), the use of sodium acetate as a catalyst in aqueous ethanol provides high to excellent yields at room temperature. nih.gov

Reaction Conditions: Temperature and Technique: Temperature is a crucial parameter that often requires careful optimization. For example, in a silver-catalyzed synthesis of trifluoromethylated pyrazoles, increasing the reaction temperature to 60 °C improved the yield, while further increases led to a decrease in yield. nih.gov The reaction time is also a key variable; older methods often required long reaction times of up to 8 hours, whereas newer catalytic systems can shorten this significantly. jchemlett.com

Innovative techniques are also being applied to optimize these syntheses. Ultrasound-assisted preparation has emerged as a convenient and efficient method for the synthesis of 4,5-dihydro-1H-pyrazole derivatives via 1,3-dipolar cycloaddition, with the yield being dependent on the ultrasonic power and frequency. eurekaselect.com Photocatalysis offers another modern approach, enabling reactions under mild conditions using visible light. rsc.orgacs.org These methods often involve the generation of radical intermediates, and the reaction outcome can be sensitive to the choice of photocatalyst, solvent, and light source. rsc.org For instance, a photocatalytic trifluoromethylation/cyclization of N-allyl aldehyde hydrazones was developed using a specific photocatalyst and purple LEDs (400–410 nm) to achieve good yields of the desired dihydropyrazoles. rsc.org

The table below summarizes various optimized conditions for the synthesis of the 4,5-dihydropyrazole core and related structures, highlighting the impact of different catalysts and conditions on product yield.

| Starting Materials | Catalyst / Reagent | Solvent | Conditions | Product | Yield (%) | Ref |

| β,γ-Unsaturated hydrazone, Aryl iodide | Pd(PPh₃)₄, K₂CO₃ | THF | Reflux | 4,5-Dihydropyrazole derivative | 58 | lookchem.com |

| In situ generated azoalkene, Sulfur ylide | Cu(OTf)₂, (R)-T-BINAP, Na₂CO₃ | THF | -20 °C, 24–96 h | Chiral dihydropyrazole | 92 | thieme-connect.com |

| Substituted chalcone (B49325), Phenylhydrazine hydrate | Mesoporous SiO₂-Al₂O₃ | EtOH | 85°C, 60 min | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | 94 | jchemlett.com |

| Aldehyde, 3-Methyl-1-phenyl-5-pyrazolone | Sodium Acetate | 70% EtOH | Room Temp. | 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 98 | nih.gov |

| N-allyl aldehyde hydrazone, TT-CF₃⁺OTf⁻ | fac-Ir(ppy)₃ | DMSO | 20 W purple LEDs, 16 h | Trifluoromethylated dihydropyrazole | 87 | rsc.org |

| (2E)-1,3-bis(4-methylphenyl)prop-2-en-1-one, Phenyl hydrazine | None | Glacial Acetic Acid | Reflux, 6 h | 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | 78 | nih.gov |

| Ethyl acetoacetate, Phenylhydrazine | None | N/A | Reflux, 0.5 h | 3-Methyl-1-phenyl-5-pyrazoline | 64.92 | youtube.com |

Chemical Reactivity and Derivatization Strategies of this compound

The this compound, also known as 3-methyl-1-phenyl-2-pyrazoline, represents a core heterocyclic scaffold of significant interest in organic synthesis. Its structure, featuring a five-membered ring with two adjacent nitrogen atoms, a phenyl substituent on one nitrogen, and a methyl group adjacent to the C=N double bond, provides multiple sites for chemical modification. The reactivity of this dihydropyrazole system is characterized by the interplay between the saturated C4-C5 bond, the reactive C=N imine bond, the nucleophilic N1 atom, and the aromatic N-phenyl ring. These features allow for a diverse range of derivatization strategies, including functionalization of the heterocyclic ring, oxidative and reductive transformations, substitution reactions on its appendages, and its use as a building block for more complex fused heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 4,5 Dihydro 1h Pyrazoles

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of a 2-pyrazoline (B94618) is highly characteristic. The three protons on the pyrazoline ring at positions 4 and 5 (H-4a, H-4b, and H-5) are chemically and magnetically non-equivalent, creating a distinct ABX spin system.

Methylene (B1212753) Protons (C4-H₂): The two protons on the C4 carbon are diastereotopic. They are expected to appear as two separate signals, each as a doublet of doublets (dd). Based on related structures, one proton (Hₐ) would likely resonate around δ 3.0-3.3 ppm, while the other (Hₑ) would be further downfield, around δ 3.7-4.0 ppm.

Methine Proton (C5-H): The proton at the C5 position is also expected to be a doublet of doublets (dd) due to coupling with the two geminal protons at C4. In many 1-phenyl-2-pyrazoline systems, this signal appears in the range of δ 5.1-5.7 ppm. nih.gov

Methyl Protons (C3-CH₃): The methyl group at the C3 position, adjacent to the C=N bond, would appear as a sharp singlet, typically in the region of δ 2.0-2.3 ppm. nih.gov

Phenyl Protons (N-C₆H₅): The protons of the phenyl group attached to the N1 atom will show signals in the aromatic region (δ 6.8-7.8 ppm). The ortho-protons are typically shifted slightly downfield compared to the meta- and para-protons due to the electronic effects of the pyrazoline ring.

The coupling constants (J-values) are crucial for confirming the assignments. The geminal coupling constant between the C4 protons (²J_ab) is typically in the range of 16-18 Hz. The vicinal coupling constants between the C5 proton and the two C4 protons (³J_ax and ³J_bx) will have different values, confirming the rigid, non-planar conformation of the ring.

Table 4.1.1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C3-CH₃ | 2.0 - 2.3 | s (singlet) | N/A |

| C4-H (geminal, Hₐ) | 3.0 - 3.3 | dd (doublet of doublets) | ²J_ab ≈ 17, ³J_ax ≈ 6 |

| C4-H (geminal, Hₑ) | 3.7 - 4.0 | dd (doublet of doublets) | ²J_ab ≈ 17, ³J_bx ≈ 12 |

| C5-H | 5.1 - 5.7 | dd (doublet of doublets) | ³J_ax ≈ 6, ³J_bx ≈ 12 |

| Ar-H (Phenyl) | 6.8 - 7.8 | m (multiplet) | N/A |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

C3 (Imine Carbon): The carbon atom of the C=N double bond is significantly deshielded and is expected to resonate in the range of δ 145-155 ppm.

C4 (Methylene Carbon): The aliphatic CH₂ carbon of the pyrazoline ring is expected to appear around δ 40-45 ppm. For instance, in a related acetylated dihydropyrazole, this carbon appears at δ 43.6 ppm. scispace.com

C5 (Methine Carbon): The CH carbon adjacent to the N1-phenyl group is expected in the region of δ 55-65 ppm. scispace.com

Methyl Carbon: The methyl carbon at C3 should appear at a characteristic upfield position, typically δ 15-25 ppm. scispace.com

Phenyl Carbons: The carbons of the N-phenyl ring will appear in the aromatic region (δ 110-145 ppm). The ipso-carbon (attached to N1) would be the most deshielded of the aromatic signals.

Table 4.1.2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C 3 | 145 - 155 |

| C 4 | 40 - 45 |

| C 5 | 55 - 65 |

| C H₃ | 15 - 25 |

| C -Ar (Phenyl) | 110 - 145 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Key expected vibrational bands include:

C=N Stretch: A strong absorption band characteristic of the imine group in the pyrazoline ring, typically found in the 1600-1650 cm⁻¹ region.

C-N Stretch: This vibration is expected in the 1180-1360 cm⁻¹ range.

Aromatic C=C Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the phenyl ring.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the methyl and methylene groups.

Table 4.2: Expected FT-IR Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Pyrazoline) | Stretch | 1600 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1180 - 1360 |

| Aromatic C-H | Stretch | 3030 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum of this compound is expected to be dominated by electronic transitions involving the N-phenyl-C=N conjugated system. Typically, 1-phenyl-2-pyrazolines exhibit two main absorption bands. The primary absorption (π → π* transition) is expected at a wavelength (λ_max) around 280-295 nm, which is characteristic of the extended conjugation between the phenyl ring and the pyrazoline C=N bond. A weaker band (n → π* transition) may also be observed at longer wavelengths, often around 320-340 nm.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and information about the structure through analysis of fragmentation patterns. For this compound (C₁₀H₁₂N₂), the molecular weight is 160.22 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 160.

The fragmentation is likely to proceed via several pathways characteristic of 2-pyrazolines, including:

Loss of a methyl radical to give an [M-15]⁺ fragment.

Cleavage of the pyrazoline ring, often involving the loss of ethene (C₂H₄) or nitrogen (N₂).

Formation of stable fragments such as the phenyl cation (m/z = 77) or ions related to the phenyl-nitrogen fragment.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

While no specific crystal structure for this compound has been found in the searched literature, data from closely related analogues like 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole provide strong indications of the expected solid-state structure. nih.govresearchgate.net

It is anticipated that the 4,5-dihydropyrazole ring would not be planar but would adopt a puckered or 'envelope' conformation. In this conformation, one of the carbon atoms (either C4 or C5) deviates from the plane formed by the other four atoms of the ring. nih.govnih.gov This puckering minimizes steric strain. The bond lengths and angles would be consistent with standard values for sp³ C-C, C-N, and sp² C=N bonds. The phenyl group at the N1 position would be twisted out of the plane of the pyrazoline ring to minimize steric hindrance.

Molecular Geometry and Bond Parameter Analysis

The molecular geometry of 4,5-dihydro-1H-pyrazoles is defined by the bond lengths, bond angles, and dihedral angles within the molecule. X-ray crystallography studies on analogues such as 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole nih.govresearchgate.net and 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole nih.govnih.gov provide critical insights into these parameters.

In these structures, the central 4,5-dihydropyrazole ring is typically substituted with a phenyl group at the N1 position and a methyl group at the C3 position. The geometry of the phenyl ring attached to the N1-position is generally planar, as expected. The dihedral angle between this phenyl ring and the pyrazoline ring is a key feature. For instance, in 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the pyrazoline ring is nearly coplanar with the nitrophenyl group at N1 (dihedral angle of 3.80 (8)°) but almost perpendicular to the phenyl group at C5 (dihedral angle of 80.58 (10)°). nih.govnih.gov In the case of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, the dihedral angles between the central ring and the N- and C-bonded phenyl groups are 13.49 (13)° and 82.22 (16)°, respectively. nih.govresearchgate.net

Bond lengths and angles within the heterocyclic ring are generally within normal ranges and are comparable to other reported pyrazoline structures. researchgate.net The C=N double bond is typically found to be around 1.28 Å, while the N-N single bond is approximately 1.38 Å. The C-N and C-C single bonds within the ring exhibit lengths characteristic of sp²-sp³ and sp³-sp³ hybridized carbons, respectively.

Below is a table summarizing the crystal data for representative 4,5-dihydro-1H-pyrazole analogues.

Table 1: Crystal Data for Selected 4,5-Dihydro-1H-pyrazole Analogues

| Parameter | 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole nih.gov | 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole nih.gov |

|---|---|---|

| Formula | C₁₆H₁₆N₂ | C₁₆H₁₅N₃O₂ |

| Mᵣ | 236.31 | 281.31 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 18.1224 (17) | 12.0173 (4) |

| b (Å) | 7.8055 (6) | 7.9324 (2) |

| c (Å) | 12.5057 (13) | 15.4944 (5) |

| β (°) | 132.207 (9) | 99.160 (2) |

| V (ų) | 1310.3 (3) | 1458.18 (8) |

| Z | 4 | 4 |

Conformational Analysis of the 4,5-Dihydro-1H-pyrazole Ring

The five-membered 4,5-dihydro-1H-pyrazole ring is not perfectly planar and typically adopts a puckered conformation to relieve ring strain. The most common conformation observed in crystal structures is an envelope conformation.

In this conformation, four of the five ring atoms are nearly coplanar, while the fifth atom is displaced from this plane. For example, in the crystal structure of 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole , the dihydropyrazole ring adopts a shallow envelope shape where the carbon atom at position 5 (C5), which bears a phenyl group, is displaced by 0.298 (2) Å from the mean plane formed by the other four atoms. nih.govresearchgate.net Similarly, in 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole , the pyrazoline ring also assumes an envelope conformation with the C5 atom at the flap position. researchgate.net

However, in some cases, the ring can be nearly planar. The structure of 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole reveals a pyrazoline ring that is described as essentially planar, with a maximum deviation of only 0.156 (2) Å from the mean plane. nih.govnih.gov This suggests that the substitution pattern on the pyrazoline ring and the attached aryl groups can influence the degree of puckering, with different substituents leading to either a more pronounced envelope or a flattened, nearly planar conformation.

Intermolecular Interactions and Crystal Packing Architectures

The way molecules of this compound and its analogues arrange themselves in the solid state is governed by a network of intermolecular interactions. These interactions, though often weak, collectively determine the crystal packing and influence the material's physical properties.

Hydrogen bonding is a key directional force in the crystal packing of many pyrazoline derivatives. While the parent structure of this compound lacks strong hydrogen bond donors, weak C-H···N and C-H···π interactions are anticipated. In more complex analogues, a variety of hydrogen bonding networks are observed. For instance, the crystal structure of 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is stabilized by weak intermolecular C—H···O hydrogen bonds involving the nitro group. nih.govnih.gov In the crystal of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide , the packing is stabilized by N–H···O hydrogen bonds, as well as weaker N–H···N, N–H···F, and C–H···F interactions. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

While a Hirshfeld analysis for the specific title compound is not available, studies on closely related pyrazole (B372694) and dihydropyrazole derivatives provide a clear indication of the expected results. jmaterenvironsci.comresearchgate.net The analysis consistently shows that H···H contacts are the most significant contributors to the Hirshfeld surface area, typically accounting for 25% to over 60% of the total contacts, which is characteristic of organic molecules rich in hydrogen atoms. researchgate.net

Other important interactions are visualized as distinct features on the 2D fingerprint plot. For example:

C···H/H···C contacts , representing van der Waals interactions, appear as "wings" on the plot and are also major contributors.

N···H/H···N contacts appear as sharp spikes in the fingerprint plot, indicative of hydrogen bonding, even if weak.

In derivatives with oxygen or other heteroatoms, corresponding O···H/H···O contacts would also be present and quantifiable.

The table below summarizes the typical contributions of different intermolecular contacts for pyrazole derivatives based on published analyses of analogous structures.

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Pyrazole Analogues

| Contact Type | Typical Contribution Range (%) | Appearance on 2D Fingerprint Plot |

|---|---|---|

| H···H | 25 - 61% researchgate.net | Large, diffuse region in the middle of the plot |

| C···H / H···C | 10 - 24% | Prominent "wings" on either side of the main distribution |

| N···H / H···N | 6 - 18% | Sharp, distinct spikes indicating close contacts |

| O···H / H···O | Variable (up to 20% in substituted analogues) | Sharp spikes, similar to N···H contacts |

| C···C | ~2 - 5% | Indicates π-π stacking interactions |

This quantitative analysis confirms that the crystal packing of this compound and its derivatives is a result of a delicate balance of various weak, non-covalent forces, with H···H and C···H contacts forming the bulk of the interactions, complemented by more specific and directional hydrogen bonds where appropriate functional groups are present.

Computational and Theoretical Investigations of 3 Methyl 1 Phenyl 4,5 Dihydro 1h Pyrazole Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Optimized Geometries and Electronic Structure Elucidation

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule. This is achieved by minimizing the energy of the system. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. At present, a data table detailing these specific parameters for 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, derived from DFT calculations, is not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability. Specific values for the HOMO and LUMO energies, and the corresponding energy gap for this compound, have not been reported in the surveyed literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps in understanding charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects. This analysis would quantify the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, offering deep insights into the molecule's electronic framework. Such a detailed NBO analysis for the target compound is currently unpublished.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the sites of electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying charge. Red areas typically indicate electron-rich regions (prone to electrophilic attack), while blue areas denote electron-poor regions (prone to nucleophilic attack). An MEP surface map for this compound would be instrumental in understanding its reactive behavior, but this information is not currently accessible.

Theoretical Vibrational Wavenumber Assignments and Potential Energy Distribution (PED)

Computational methods can predict the vibrational spectrum (like an infrared spectrum) of a molecule. By calculating the vibrational frequencies and analyzing their corresponding atomic motions through Potential Energy Distribution (PED), each peak in the theoretical spectrum can be assigned to a specific molecular vibration (e.g., C-H stretch, C=N stretch). This is a powerful method for interpreting experimental spectroscopic data. A table of theoretical vibrational wavenumbers and their detailed assignments for this compound is not available.

Theoretical Studies on Nonlinear Optical (NLO) Properties of Dihydropyrazole Derivatives

The field of nonlinear optics (NLO) involves the interaction of intense light with materials to produce new optical phenomena, which is foundational for technologies like optical switching, data storage, and frequency conversion. rsc.org Computational methods, particularly Density Functional Theory (TFD), have become indispensable for predicting the NLO properties of molecules, offering a cost-effective way to screen and design materials with high NLO activity. uc.ptresearchgate.net

Research into dihydropyrazole derivatives and structurally similar compounds, such as chalcones which are often used as precursors for pyrazoline synthesis, has shown that these molecules can possess significant NLO properties. researchgate.net The key to these properties lies in the molecular structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups that facilitate intramolecular charge transfer (ICT). researchgate.net

The primary NLO property of interest for these molecules is the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations using DFT with functionals like CAM-B3LYP have been shown to provide reliable predictions of β values. rsc.orgrsc.org These studies often analyze how different substituents on the pyrazoline or phenyl rings can modulate the NLO response. For instance, the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. researchgate.net

While specific data for this compound is not available, the table below presents representative theoretical NLO data for related chalcone (B49325) and pyrazoline derivatives to illustrate the typical values obtained in such studies.

| Compound Derivative | Calculation Method | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] | Reference |

|---|---|---|---|---|---|

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) | CAM-B3LYP/6-311++G(d,p) | 5.87 | Not Reported | 1437.62 | rsc.org |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | CAM-B3LYP/6-311++G(d,p) | 7.45 | Not Reported | 1011.01 | rsc.org |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | M06-2X/6-31G(d,p) | Not Reported | 6.77 x 10-23 esu | Not Reported | nih.gov |

Computational Predictions of Photophysical Properties and Luminescence Mechanisms

Computational chemistry is a powerful tool for predicting the photophysical properties of molecules, including their absorption and emission of light. For dihydropyrazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to study their electronic transitions and luminescence mechanisms. researchgate.netnih.gov These studies are crucial for the development of these compounds for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.net

A key aspect of these computational studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's electronic excitability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally corresponds to easier electronic transitions, which can lead to absorption of light at longer wavelengths.

The luminescence of many pyrazoline derivatives is attributed to mechanisms such as intramolecular charge transfer (ICT), where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. rsc.orgresearchgate.net Computational models can map the electron density distribution in the ground and excited states to confirm and understand these ICT processes.

The photophysical properties of dihydropyrazoles are highly tunable. By adding different substituent groups to the pyrazoline or phenyl rings, chemists can alter the HOMO-LUMO gap, shift the absorption and emission wavelengths, and influence the fluorescence quantum yield. acs.orgrsc.org For example, attaching electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level, both leading to a smaller energy gap.

Below is a table of representative computational data for the photophysical properties of several pyrazole (B372694) derivatives, illustrating the range of HOMO-LUMO gaps and related electronic properties.

| Compound Derivative | Calculation Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyrazolyl-thiazole derivative 7d | DFT | -5.89 | -2.01 | 3.88 | nih.gov |

| Pyrazolyl-thiazole derivative 7g | DFT | -5.98 | -2.12 | 3.86 | nih.gov |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | M06-2X/6-31G(d,p) | Not Reported | Not Reported | 5.168 | nih.gov |

Mechanistic Research on Molecular Interactions and Structure Activity Relationship Sar Studies

In Silico Molecular Docking Studies for Ligand-Target Recognition

Molecular docking simulations have been widely employed to predict and analyze the binding orientation of dihydropyrazole-based ligands within the active sites of various protein targets. These studies provide critical insights into the intermolecular interactions that govern ligand-target recognition and stability.

For instance, docking studies of a series of dihydropyrazole derivatives against the α-amylase enzyme have shown that these compounds can orient themselves to form key interactions within the enzyme's active site. nih.gov The binding affinity is influenced by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking. In one study, the R enantiomer of a dihydropyrazole derivative was stabilized by π-π interactions with amino acid residues such as Trp119, Phe103, Phe343, and Tyr326, along with hydrophobic interactions with Leu164, Leu167, and Ile199, among others. nih.gov In contrast, the S enantiomer adopted a different orientation, resulting in less stable interactions. nih.gov

Docking analyses of pyrazole-containing inhibitors with the dimeric PD-L1 protein revealed that the pyrazole (B372694) ring can engage in π-π interactions with Tyr56 and π-anion interactions with Asp122, which are crucial for stabilizing the ligand-protein complex. acs.org Similarly, studies on 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as monoamine oxidase (MAO) inhibitors used docking to understand the structure-activity relationships for MAO-A and MAO-B isoforms. bohrium.com The results indicated that the ligands docked deeply within the binding pockets of the target proteins, forming significant hydrogen bonds. nih.gov

The calculated binding affinities from these docking studies often correlate well with experimentally determined inhibitory activities. For example, docking calculations for dihydropyrazole-carbohydrazide derivatives as HDAC6 inhibitors yielded binding free energy (ΔGb°) values ranging from -6.85 to -7.78 kcal/mol, which were comparable to reference compounds. nih.gov

Table 1: Molecular Docking Data for Dihydropyrazole Derivatives Against Various Targets

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (Example) |

| Dihydropyrazole Derivatives | α-Amylase | Trp119, Phe103, Tyr326, Leu164, Ile199 | Not specified |

| Dihydropyrazole-Carbohydrazide | HDAC6 | Not specified | -7.78 to -6.85 kcal/mol |

| Pyrazole-containing Indolines | PD-L1 Dimer | Tyr56, Asp122, Ala121, Met115 | Not specified |

| 1,3,5-Trisubstituted Pyrazolines | MAO-A/B | Not specified | Not specified |

Computational Structure-Activity Relationship (SAR) Investigations based on Substituent Effects on the Dihydropyrazole Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the dihydropyrazole scaffold, computational SAR investigations have focused on the effects of different substituents attached to the core ring structure.

The nature and position of substituents on the aryl rings of dihydropyrazole derivatives have been shown to be critical for their inhibitory potency and selectivity. nih.gov Research has demonstrated that the presence of electron-donating groups (EDGs) like methyl (-CH₃), methoxy (B1213986) (-OCH₃), and hydroxyl (-OH) groups can increase biological activity. acs.org Conversely, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO₂) and halogens (-F, -Cl, -Br) may lead to a decrease in activity. acs.org For example, in a series of α-amylase inhibitors, compounds bearing hydroxyphenyl, methylphenyl, or methoxyphenyl groups were among the most active. acs.org

The position of the substituent also plays a significant role. An SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles found that a fluorine atom at the ortho position of the phenyl ring resulted in higher activity compared to meta or para positions. nih.gov Stereochemistry is another crucial factor, with enantiomers often displaying significant differences in their inhibitory concentrations against target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been performed on pyrazolone (B3327878) derivatives to correlate computed molecular descriptors with antimicrobial activities. ej-chem.org Furthermore, 3D-QSAR models have been developed for 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives to rationalize their inhibitory activity against MAO-A and MAO-B. bohrium.comresearchgate.net

Table 2: Effect of Substituents on the α-Amylase Inhibitory Activity of Dihydropyrazole Derivatives

| Compound ID | Substituent Groups (Ar₁ and Ar₂) | IC₅₀ (µM) | Activity Trend |

| 10 | p-hydroxyphenyl, p-methoxyphenyl | 41.09 | High Activity |

| 11 | p-hydroxyphenyl, p-methoxyphenyl | 53.49 | High Activity |

| 16 | hydroxyphenyl, other EDGs | 56.32 | High Activity |

| 7 | hydroxyphenyl, other EDGs | 68.99 | High Activity |

| 1 | hydroxyphenyl, other EDGs | 84.19 | High Activity |

| 20 | hydroxyphenyl, other EDGs | 99.59 | High Activity |

| 8 | hydroxyphenyl, other EDGs | 106.14 | Moderate Activity |

| 12 | hydroxyphenyl, other EDGs | 151.48 | Moderate Activity |

| Data derived from a study on α-amylase inhibitors. acs.org EDG = Electron-Donating Group. |

Theoretical Elucidation of Molecular Recognition and Binding Modes for Dihydropyrazole-based Compounds

Theoretical studies provide a deeper understanding of the fundamental principles governing how dihydropyrazole compounds are recognized by and bind to their biological targets. These investigations often explore the electronic properties, conformation, and key structural features of the scaffold.

The dihydropyrazole ring itself is a key structural element. It typically adopts a non-planar conformation, often described as an "envelope" shape, where one of the carbon atoms is out of the plane of the other four atoms. nih.gov This specific conformation influences how the substituents are oriented in space, which in turn affects the molecule's ability to fit into a binding pocket. The N-N bond within the pyrazole core is considered a crucial factor for the notable biological activities of these compounds. nih.gov

Advanced Applications of 4,5 Dihydro 1h Pyrazoles in Specialized Chemical Domains

Applications in Materials Science and Photonic Technologies

The inherent photophysical properties of the 4,5-dihydro-1H-pyrazole core, characterized by electron-rich nitrogen atoms and a conjugated system, have led to its exploration in various photonic and electronic applications. These derivatives are known for their luminescent properties, which can be tuned by modifying the substituents on the pyrazoline ring. scispace.com

The pyrazoline scaffold is a key component in the design of fluorescent molecules. Due to their high quantum yield and straightforward synthesis, pyrazoline derivatives are developed as fluorescent probes for various analytical purposes, including the detection of metal ions. nih.gov For instance, a pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized and successfully utilized as a selective fluorescent chemosensor for cadmium (Cd²⁺) ions. nih.gov The fluorescence of this probe is significantly quenched in the presence of Cd²⁺, allowing for its detection at very low concentrations. nih.gov The mechanism is often based on a photoinduced electron transfer process. nih.gov

| Fluorescent Probe Characteristics | |

| Analyte | Cd²⁺ |

| Detection Limit | 0.09 µM nih.gov |

| Binding Constant (K) | 5.3 x 10⁵ M⁻¹ nih.gov |

| Mechanism | Photoinduced Electron Transfer (PET) nih.gov |

| Application | Determination of Cd²⁺ in water samples nih.gov |

Furthermore, the strong blue fluorescence exhibited by many pyrazoline derivatives under ultraviolet light has led to their use as optical brighteners. google.com These compounds are added to materials like polymers and textiles to absorb UV light and re-emit it in the blue region of the visible spectrum, resulting in a whiter and brighter appearance. google.com Patents describe the use of 1,3-diphenyl-pyrazoline derivatives for the optical brightening of polyamide fibers. google.com

The field of organic electronics has benefited from the development of novel materials with efficient light-emitting properties for applications in Organic Light-Emitting Diodes (OLEDs). Pyrazole-based materials are promising candidates due to their luminescence and charge-transporting capabilities. researchgate.net Polymers incorporating pyrazole (B372694) units, either in the main chain or as side chains, have been synthesized and shown to exhibit bright electroluminescence. researchgate.net

While direct studies on 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole itself in OLEDs are not extensively documented, related pyrazoloquinoline and bispyrazolopyridine derivatives have demonstrated blue electroluminescence. researchgate.net For example, 1,3-diphenyl-4-methyl-1H-pyrazolo[3,4-b]quinoline emits light with a peak maximum at 442 nm. researchgate.net Theoretical studies on the electronic properties of related compounds like 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, which calculate properties like the dielectric constant and polarizability, support the potential of this class of materials in electronic applications. tsijournals.com

The application of this compound in ultrafast optics is an emerging area of interest. The core structure of pyrazolines allows for the design of molecules with significant nonlinear optical (NLO) properties, which are essential for applications in ultrafast optical switching and data processing. While specific research on this exact compound is limited, the broader class of pyrazole derivatives is being investigated for these properties. The potential for intramolecular charge transfer, a key requirement for NLO activity, suggests that with appropriate donor-acceptor substitutions, pyrazoline-based molecules could be engineered for applications in this high-tech field.

Role as Key Building Blocks and Synthetic Intermediates in Complex Organic Synthesis

The 4,5-dihydro-1H-pyrazole ring is a valuable intermediate in organic synthesis. It is typically synthesized through the cyclocondensation reaction of an α,β-unsaturated ketone with a hydrazine (B178648) derivative. scispace.comnih.gov For example, the reaction of phenylhydrazine (B124118) with 4-phenylbut-3-en-2-one yields 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole. nih.gov This straightforward synthesis makes pyrazolines readily accessible starting materials.

The pyrazole core is considered a "privileged scaffold" in medicinal chemistry and serves as a precursor for the synthesis of more complex, fused heterocyclic systems. nih.gov The reactivity of the pyrazoline ring, including the potential for oxidation to the corresponding aromatic pyrazole, allows for diverse chemical transformations. organic-chemistry.org The synthesis of various substituted pyrazoles often proceeds through a pyrazoline intermediate which may be oxidized in situ to the final product. organic-chemistry.org The versatility of pyrazoles as building blocks stems from their stable aromatic nature and the multiple reactive sites available for further functionalization. mdpi.com They are used in the synthesis of a wide array of compounds, including those with applications in pharmaceuticals and materials science. atlantis-press.comglobalresearchonline.net

Applications in Analytical Chemistry as Derivatization Reagents for Complex Mixtures (e.g., Carbohydrate Analysis)

In analytical chemistry, a closely related compound, 1-phenyl-3-methyl-5-pyrazolone (PMP), which exists in tautomeric equilibrium with 3-methyl-1-phenyl-1H-pyrazol-5-ol, is a widely used pre-column derivatization reagent, particularly for the analysis of carbohydrates. nih.govnih.govnih.govsielc.com Carbohydrates themselves lack a strong chromophore, making their detection by UV spectrophotometry difficult.

Derivatization with PMP attaches a UV-active tag to the reducing end of a carbohydrate, significantly enhancing detection sensitivity. nih.gov The PMP method offers several advantages, including simple reaction procedures and high sensitivity for both UV and mass spectrometry (MS) detection. nih.gov This has enabled the analysis of complex carbohydrate mixtures from biological samples using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). nih.govnih.gov The method has been successfully applied to the analysis of monosaccharides in foods and traditional medicines. nih.gov

| PMP Derivatization for Carbohydrate Analysis | |

| Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) nih.gov |

| Analyte Class | Carbohydrates (monosaccharides, oligosaccharides) nih.govnih.gov |

| Principle | Attaches a UV-active label to the reducing end of the sugar. nih.gov |

| Detection Methods | HPLC-UV, Capillary Electrophoresis (CE), Mass Spectrometry (MS) nih.gov |

| Key Advantages | Simplified procedure, high sensitivity, versatile separation modes. nih.govnih.gov |

Future Research Directions and Emerging Trends in 3 Methyl 1 Phenyl 4,5 Dihydro 1h Pyrazole Chemistry

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

The development of new synthetic methodologies for pyrazoline derivatives is driven by the need for more environmentally friendly and economically viable processes. chemicalbook.comacs.orgacs.org Future research is focused on moving away from traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste. The emphasis is now on the development of one-pot syntheses and the use of green chemistry principles.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, research is anticipated to focus on the use of heterogeneous catalysts, which can be easily recovered and reused, and nanocatalysts, which offer high surface area and reactivity.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are becoming increasingly popular as methods to accelerate reaction rates and improve yields. These techniques offer a more energy-efficient alternative to conventional heating.

Green Solvents: The use of environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents is a critical aspect of sustainable synthesis. Research will likely focus on adapting existing synthetic routes for this compound to these greener solvent systems.

| Synthetic Approach | Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Can significantly reduce the time required for the cyclocondensation reaction to form the dihydropyrazole ring. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, lower energy consumption. | May provide a more energy-efficient method for the synthesis, particularly on an industrial scale. |

| Catalytic Synthesis (e.g., using nanocatalysts) | High efficiency, selectivity, and reusability of catalysts. | Development of specific catalysts could lead to higher yields and fewer byproducts in the synthesis of the target compound. |

| Green Solvent Systems | Reduced environmental impact, improved safety profile. | Adapting the synthesis to water or other green solvents would align with the principles of sustainable chemistry. |

Exploration of Undiscovered Reactivity Patterns and Advanced Derivatization Methods

Understanding the inherent reactivity of the this compound core is crucial for the development of new derivatives with tailored properties. Future research will likely delve into previously unexplored reactivity patterns of the dihydropyrazole ring system. This includes investigating its behavior under a wider range of reaction conditions and with a more diverse set of reagents.

Advanced derivatization methods will focus on the regioselective functionalization of the molecule. This will allow for the precise introduction of various functional groups at specific positions on the dihydropyrazole ring, leading to the creation of a diverse library of new compounds. Techniques such as C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, are expected to play a significant role in this area.

Integration of Machine Learning and AI in Dihydropyrazole Design and Discovery

The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. In the context of this compound, these computational tools can be employed to:

Predict Reaction Outcomes: Machine learning algorithms can be trained on existing reaction data to predict the most effective synthetic routes and reaction conditions for new derivatives.

Design Novel Compounds: AI can be used to design novel dihydropyrazole derivatives with specific desired properties, such as enhanced biological activity or improved material characteristics. This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error approaches.

High-Throughput Screening: Virtual screening of large compound libraries can be accelerated using AI, allowing for the rapid identification of promising candidates for further experimental investigation.

Interdisciplinary Research Endeavors Expanding the Scope of Dihydropyrazole Chemistry

The future of this compound chemistry will increasingly lie at the interface of different scientific disciplines. Collaborations between synthetic chemists, materials scientists, biologists, and computational scientists will be essential to unlock the full potential of this compound and its derivatives.

Emerging interdisciplinary applications may include:

Materials Science: The incorporation of dihydropyrazole moieties into polymers or other materials could lead to the development of novel materials with unique optical, electronic, or thermal properties.

Chemical Biology: Functionalized derivatives of this compound could be used as chemical probes to study biological processes or as fluorescent labels for imaging applications.

Sensor Technology: The dihydropyrazole scaffold could be used as a building block for the development of new chemical sensors capable of detecting specific ions or molecules.

| Interdisciplinary Field | Potential Application of this compound Derivatives |

| Materials Science | Development of novel polymers and organic light-emitting diodes (OLEDs). |

| Chemical Biology | Creation of fluorescent probes for cellular imaging and diagnostics. |

| Sensor Technology | Design of chemosensors for the detection of metal ions or environmental pollutants. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl compounds. Key steps include:

- Hydrazine precursor preparation : Phenylhydrazine reacts with β-keto esters or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .

- Cyclization : Temperature (60–80°C) and solvent polarity (ethanol or methanol) critically affect ring closure efficiency. Prolonged heating (>6 hours) may lead to side products like fully aromatic pyrazoles .

Q. How is the structural conformation of this compound validated experimentally?

- Analytical Techniques :

- X-ray crystallography : Confirms chair-like puckering of the dihydro-pyrazole ring and dihedral angles between substituents. SHELX programs are widely used for refinement .

- DFT calculations : Compare experimental bond lengths (e.g., C3–N1 = 1.38 Å) with theoretical values (B3LYP/6-311++G(d,p)) to assess electronic effects .

- Mass spectrometry : Molecular ion peak at m/z 160.2 (C₁₁H₁₂N₂) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound, such as acetylcholinesterase inhibition vs. antioxidant effects?

- Mechanistic Analysis :

- Enzyme inhibition : The methyl group at position 3 enhances steric hindrance, reducing acetylcholinesterase (AChE) binding efficiency (IC₅₀ = 12 µM vs. 8 µM for unmethylated analogs). Competitive inhibition is confirmed via Lineweaver-Burk plots .

- Antioxidant activity : Electron-donating groups (e.g., methyl) stabilize radical intermediates in DPPH assays. EC₅₀ values correlate with substituent electronegativity (R² = 0.89) .

- Data Reconciliation : Divergent results arise from assay conditions (e.g., pH-dependent AChE activity) or cell models (neuronal vs. non-neuronal oxidative stress) .

Q. How do substituent modifications at position 5 influence the compound’s pharmacological profile?

- SAR Insights :

| Substituent | Activity | Mechanistic Rationale |

|---|---|---|

| –H | Baseline AChE inhibition (IC₅₀ = 15 µM) | Minimal steric effects |

| –Br | Enhanced cytotoxicity (IC₅₀ = 4 µM in HeLa) | Electrophilic halogen improves DNA intercalation |

| –SO₂Me | Improved solubility (logP = 1.2 vs. 2.5 for –H) | Sulfonyl group enhances hydrophilicity |

- Design Principles : Meta-substituted aryl groups (e.g., 3,4-dimethoxyphenyl) improve blood-brain barrier penetration (calculated Papp > 5 × 10⁻⁶ cm/s) .

Q. What advanced computational methods predict the compound’s interaction with multi-drug resistance proteins?

- Methodology :

- Molecular docking (AutoDock Vina) : Identifies binding pockets in P-glycoprotein (P-gp). The phenyl ring at position 1 forms π-π interactions with Phe-983 (ΔG = -8.2 kcal/mol) .

- MD simulations (GROMACS) : Reveal ligand-induced conformational changes in transmembrane helices over 100 ns trajectories .

- Validation : Experimental efflux ratios (Caco-2 cells) align with computational predictions (R² = 0.76) .

Methodological Guidance

Q. How to troubleshoot low yields in the synthesis of dihydro-pyrazole derivatives?

- Common Issues :

- Incomplete cyclization : Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Add molecular sieves to scavenge water .

- Side reactions : Avoid excess acid, which promotes over-oxidation to pyrazoles. Use N₂ atmosphere to prevent radical-mediated degradation .

Q. What spectroscopic techniques differentiate dihydro-pyrazoles from aromatic analogs?

- Key Differences :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.